
MRT199665
Overview
Description
MRT199665 is a potent and selective inhibitor of the microtubule affinity-regulating kinase (MARK), salt-inducible kinase (SIK), and AMP-activated protein kinase (AMPK) families. It is an ATP-competitive inhibitor with high selectivity and potency against these kinases, making it a valuable tool in scientific research, particularly in the study of acute myeloid leukemia (AML) and other cancers .
Preparation Methods
Contextual Insights into Synthesis and Preparation
Challenges in Synthetic Reproducibility
No detailed experimental procedures (e.g., reaction conditions, yields) are publicly available for MRT199665. This gap underscores the compound’s proprietary status and the emphasis on biological over synthetic data in published studies . Researchers seeking to reproduce its synthesis must rely on:
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Fragment-Based Design : Modifying known MARK/SIK inhibitors with substituents that optimize ATP-binding pocket interactions .
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Custom Synthesis Services : Providers like MedChemExpress offer bespoke synthesis for research-scale quantities, though protocols remain confidential .
Analytical and Formulation Data
In Vitro Stability and Solubility
This compound is typically dissolved in DMSO at stock concentrations of 10 mM . For in vivo applications, a formulation of DMSO/PEG300/Tween 80 (e.g., 5% DMSO, 40% PEG300, 5% Tween 80) is used to enhance solubility and bioavailability .
Pharmacodynamic Validation
Key studies validating this compound’s activity include:
Applications in Disease Models
Acute Myeloid Leukemia (AML)
This compound induces apoptosis in MEF2C-activated AML cells by blocking pro-survival kinase signaling . At 1 μM, it enhances IL-10 and Nurr77 mRNA expression, suggesting immunomodulatory effects .
Fibrosis and Apoptosis Regulation
In NMuMG cells, this compound potentiates TGFβ-induced apoptosis by downregulating MCL-1 and activating caspase-3/PARP cleavage . This dual activity positions it as a candidate for fibrotic disease therapy.
Chemical Reactions Analysis
Kinase Inhibition Mechanisms
MRT199665 selectively inhibits SIK isoforms (SIK1, SIK2, SIK3) and MELK through ATP-competitive binding. Key findings include:
Structural Features Influencing Reactivity
The molecular structure of this compound facilitates its kinase selectivity:
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Core scaffold : Pyrimidine-aniline group forms hydrogen bonds with hinge residues (Cys89 in MELK).
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Hydroxydihydroindene group : Interacts with Glu93 via a hydrogen bond, stabilizing the kinase-inactive conformation .
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Substituent effects : The dimethyl group adjacent to the pyrimidine core minimizes steric clashes with gatekeeper residues (e.g., L86 in MELK), enhancing binding affinity .
Cellular Effects and Apoptotic Modulation
This compound modulates apoptosis in TGFβ-treated cells through SIK inhibition:
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Pro-apoptotic enhancement : Synergizes with TGFβ to increase caspase-3/PARP cleavage and reduce MCL-1 levels in NMuMG cells .
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Cytostatic effects : Upregulates p21<sup>CIP1</sup> and p27<sup>KIP1</sup> in SMAD3<sup>−/−</sup> HaCaT cells, independent of TGFβ signaling .
Key data :
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Apoptosis induction : 2.5-fold increase in Annexin V<sup>+</sup> cells with this compound + TGFβ vs. TGFβ alone (24 h) .
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Kinase stability : Induces MELK degradation via proteasomal pathways (IC<sub>50</sub> = 42 nM) .
Reaction Kinetics and Selectivity
This compound exhibits distinct kinetic properties compared to other inhibitors:
Parameter | This compound | HG-9-91-01 |
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TGFβR1 inhibition | No activity (≤10 µM) | IC<sub>50</sub> = 1 µM |
MELK degradation | EC<sub>50</sub> = 50 nM | EC<sub>50</sub> = 200 nM |
CRTC3 suppression | IC<sub>50</sub> = 15 nM | IC<sub>50</sub> = 20 nM |
Stability and Degradation Pathways
Scientific Research Applications
Cancer Research
MRT199665 has demonstrated significant potential in cancer studies:
- Inhibition of Tumor Growth : In various cancer cell lines, this compound induces apoptosis and inhibits cell proliferation. For instance, it has been shown to suppress TGFβ-induced transcription of target genes associated with tumor progression . The compound effectively reduced viable cell counts in glioblastoma cells treated with TGFβ .
- Macrophage Polarization : Research indicates that this compound promotes an anti-inflammatory macrophage phenotype characterized by high IL-10 and low pro-inflammatory cytokine levels. This suggests a role for SIK inhibitors in modulating immune responses in cancer therapy .
Inflammation and Immune Response
This compound's ability to modulate macrophage polarization makes it a candidate for treating inflammatory diseases:
- Cytokine Regulation : In studies, this compound treatment resulted in enhanced IL-10 production while reducing pro-inflammatory cytokines such as TNF-α. This dual action highlights its potential for developing therapies aimed at chronic inflammatory conditions .
- Therapeutic Target : The inhibition of SIKs could represent a novel approach to managing diseases driven by macrophage activity, such as rheumatoid arthritis and atherosclerosis .
Neurological Disorders
Emerging evidence suggests that this compound might be beneficial in treating neurological disorders:
- Sleep Disorders : Given the role of SIKs in regulating circadian rhythms, this compound may provide insights into therapeutic strategies for sleep-related issues . The modulation of sleep pathways through SIK inhibition could lead to new treatments for conditions like insomnia or sleep apnea.
Table 1: Summary of Case Studies Involving this compound
Mechanism of Action
MRT199665 exerts its effects by inhibiting the activity of MARK, SIK, and AMPK kinases. It competes with ATP for binding to the active sites of these kinases, thereby blocking their phosphorylation activity. This inhibition leads to the suppression of downstream signaling pathways, resulting in reduced cell proliferation, increased apoptosis, and altered gene expression. The compound specifically targets the phosphorylation of the MEF2C protein at the S222 site, which is crucial for the survival and chemoresistance of AML cells .
Comparison with Similar Compounds
MRT199665 is compared with other similar kinase inhibitors, such as:
HG-9-91-01: Another potent inhibitor of SIK2, but with different binding stability and interaction profile.
KIN112: Shows stronger interactions with SIK2 compared to this compound.
MRT67307: Similar in structure but with distinct binding characteristics and potency
This compound is unique due to its high selectivity and potency against MARK, SIK, and AMPK kinases, making it a valuable tool for studying these kinases’ roles in various biological processes and diseases .
Biological Activity
MRT199665 is a selective inhibitor of salt-inducible kinases (SIKs), which are part of the AMP-activated protein kinase (AMPK) family. This compound has garnered attention for its potential therapeutic applications, particularly in cancer and metabolic disorders. The following sections provide a detailed overview of the biological activity of this compound, including its mechanism of action, effects on various cellular pathways, and relevant case studies.
This compound selectively inhibits SIK isoforms, particularly SIK2 and SIK3, which play crucial roles in various signaling pathways. By inhibiting these kinases, this compound affects downstream targets involved in cell proliferation, apoptosis, and transcriptional regulation.
- Inhibition of TGFβ Signaling : this compound has been shown to suppress TGFβ-induced luciferase activity in U2OS 2G cells, a model for studying TGFβ signaling. This suppression occurs without affecting SMAD2/SMAD3 phosphorylation, indicating that this compound acts downstream of these proteins .
- Impact on Gene Expression : Treatment with this compound significantly reduces the expression of TGFβ target genes such as PAI-1, SMAD7, and CTGF in various cell lines, including U2OS and A-172 glioblastoma cells .
- Cell Cycle Regulation : this compound promotes cytostasis by increasing levels of p21^CIP1 and p27^KIP1 proteins, which are critical regulators of the cell cycle. This effect was observed in both wild-type and SMAD3 knockout cells, suggesting a mechanism independent of TGFβ signaling .
Effects on Apoptosis
This compound has been implicated in enhancing apoptosis in cancer cells:
- Induction of Apoptosis : In NMuMG cells treated with TGFβ, this compound significantly increased the cleavage of caspase-3 and PARP, markers of apoptosis. This effect was more pronounced when combined with TGFβ treatment compared to TGFβ alone .
- Cell Viability : The compound led to a near-complete loss of viable cells when used in conjunction with TGFβ, highlighting its potential as a pro-apoptotic agent .
Study 1: Chemosensitivity in AML
A study demonstrated that this compound enhanced chemosensitivity in acute myeloid leukemia (AML) cell lines by inducing apoptosis specifically in MEF2C-activated cells. The study found that cells lacking MEF2C phosphorylation did not respond to this compound treatment, indicating a targeted mechanism dependent on specific cellular contexts .
Study 2: Regulation of Macrophage Function
Research indicated that inhibiting SIKs with this compound promotes anti-inflammatory macrophage polarization by suppressing pro-inflammatory cytokine production (e.g., TNF-α and IL-12p40). This suggests potential applications for this compound in modulating immune responses .
Summary Table of Biological Activities
Biological Activity | Observations |
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TGFβ Signaling Inhibition | Suppresses luciferase activity without affecting SMAD phosphorylation |
Gene Expression Modulation | Reduces PAI-1, SMAD7, CTGF expression |
Cell Cycle Regulation | Increases p21^CIP1 and p27^KIP1 levels |
Apoptosis Induction | Enhances caspase-3 and PARP cleavage; reduces cell viability |
Chemosensitivity Enhancement | Induces apoptosis in MEF2C-activated AML cells |
Anti-inflammatory Effects | Promotes M2 macrophage polarization |
Q & A
Basic Research Questions
Q. What are the primary molecular targets of MRT199665, and how do its inhibitory profiles compare across kinase families?
this compound is a potent ATP-competitive inhibitor targeting MARK (Microtubule Affinity-Regulating Kinase), SIK (Salt-Inducible Kinase), and AMPK (AMP-Activated Protein Kinase) families. Its IC₅₀ values are:
- MARK1/2/3/14 : 2/2/3/2 nM
- AMPKα1/α2 : 10/10 nM
- SIK1/2/3 : 110/12/43 nM . Methodological Insight: Use kinase activity assays (e.g., radiometric or fluorescence-based) with purified enzymes to validate selectivity. Compare inhibition curves across isoforms to identify off-target effects.
Q. How does this compound induce apoptosis in MEF2C-activated AML cells, and what downstream pathways are involved?
this compound triggers apoptosis in acute myeloid leukemia (AML) cells by disrupting MEF2C-dependent survival pathways. It inhibits SIK-mediated phosphorylation of CRTC3 (a transcriptional coactivator) at Ser370, altering transcriptional programs critical for AML cell viability . Methodological Insight: Perform phosphoproteomic analysis (e.g., Western blot, mass spectrometry) to track CRTC3 phosphorylation status. Combine with siRNA knockdown of MEF2C to confirm pathway dependency.
Advanced Research Questions
Q. How can researchers reconcile contradictory data on this compound’s efficacy in clonogenic assays across AML cell lines?
Evidence from OCI-AML2 and U937 cell lines shows moderate clonogenicity reduction (~30–40% at 1 µM), while other lines (e.g., MSK30a) exhibit stronger dose-dependent inhibition . Methodological Insight:
- Variable Factors : Genetic heterogeneity (e.g., MEF2C expression levels in Figure C of ), baseline kinase activity, or compensatory pathways (e.g., AMPK vs. SIK crosstalk).
- Resolution : Pre-screen cell lines for target expression (MARK/SIK/AMPK) and use isogenic models to isolate variables.
Q. What experimental designs are optimal for assessing this compound’s dual role in TGFβ signaling and apoptosis?
In HaCaT keratinocytes, this compound (0.5–2 µM) suppresses TGFβ1-induced p-SMAD3 expression (Figure F, ) while concurrently inhibiting cell growth. Methodological Insight:
- Dual Assays : Combine SMAD3 phosphorylation analysis (Western blot) with apoptosis markers (Annexin V/PI flow cytometry).
- Control Models : Use SMAD3-knockout cells (Figure E, ) to differentiate kinase-dependent vs. SMAD3-mediated effects.
Q. How can researchers validate this compound’s specificity in metastatic cancer models, given its polypharmacology?
In SW480 (primary) vs. SW620 (metastatic) colorectal cancer cells, this compound shows differential efficacy (EC₅₀ = 3.6 µM in SW620), suggesting context-dependent specificity . Methodological Insight:
- Kinase Profiling : Use high-throughput kinase panels to identify off-target interactions.
- Phenotypic Validation : Compare drug response in isogenic pairs (primary/metastatic) under hypoxic or nutrient-stress conditions to mimic in vivo microenvironments.
Q. What are best practices for optimizing dose-response experiments with this compound to ensure reproducibility?
Dose-response curves in AML cells (e.g., Figure E, ) require:
- Concentration Range : 0.1–10 µM, based on IC₅₀ values and solubility limits.
- Controls : Include ATP-competitive inhibitors (e.g., dorsomorphin for AMPK) to contextualize effects.
- Metrics : Normalize viability assays (e.g., CellTiter-Glo) to untreated and vehicle (DMSO) controls .
Q. Data Contradictions and Resolution Strategies
Q. Why do some studies report minimal apoptosis in this compound-treated cells despite strong kinase inhibition?
Discrepancies arise from cell-type-specific dependencies. For example, SIK inhibition alone may not suffice to induce apoptosis in cells with redundant survival pathways (e.g., PI3K/AKT). Resolution: Conduct combinatorial screens with pathway inhibitors (e.g., AKT or ERK blockers) to identify synergistic targets .
Q. How should researchers address variability in EC₅₀ values for this compound across studies?
EC₅₀ values range from 3.6 µM (SW620) to >10 µM (SW480), influenced by assay conditions (e.g., ATP concentration, incubation time). Standardization:
- Use consistent ATP levels (1 mM) in kinase assays to align with physiological conditions.
- Pre-incubate cells with drug for 24–48 hours before viability measurement .
Key Recommendations for Future Studies
- Model Selection : Prioritize cell lines with documented MEF2C or CRTC3 activity (e.g., OCI-AML2) for apoptosis studies.
- Data Transparency : Report raw IC₅₀/EC₅₀ values, assay conditions, and genetic backgrounds to enable cross-study comparisons .
- Mechanistic Depth : Integrate phosphoproteomics with transcriptomic profiling to map kinase inhibition to phenotypic outcomes .
Properties
IUPAC Name |
7-[(1S)-4-hydroxy-2,3-dihydro-1H-inden-1-yl]-5,5-dimethyl-2-[3-(pyrrolidin-1-ylmethyl)anilino]pyrrolo[2,3-d]pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N5O2/c1-28(2)22-16-29-27(30-19-8-5-7-18(15-19)17-32-13-3-4-14-32)31-25(22)33(26(28)35)23-12-11-21-20(23)9-6-10-24(21)34/h5-10,15-16,23,34H,3-4,11-14,17H2,1-2H3,(H,29,30,31)/t23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFIFLUFVENTCNZ-QHCPKHFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CN=C(N=C2N(C1=O)C3CCC4=C3C=CC=C4O)NC5=CC=CC(=C5)CN6CCCC6)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2=CN=C(N=C2N(C1=O)[C@H]3CCC4=C3C=CC=C4O)NC5=CC=CC(=C5)CN6CCCC6)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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